4-Methoxy-3-nitrophenol
Overview
Description
Synthesis Analysis
Research on the synthesis of methoxy-nitrophenols has demonstrated various methodologies, focusing on achieving high yields and efficient reaction conditions. For example, a study detailed a new method for synthesizing 4-methoxyphenol, starting from 4-chloro-1-nitrobenzene and converting it through several steps, achieving yields above 80% in all steps (Cai‐Guang Jian, 2000). Another approach discussed the synthesis of 2-nitro-4-methoxyphenol from alkali hydrolysis of 2-nitro-4-methoxyaniline, with a notable 96% yield under optimized conditions (M. Guo, 2002).
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-nitrophenol and related compounds has been extensively studied using various spectroscopic techniques. Characterization methods such as FT-IR, Far-IR, Near IR, UV-Vis, mass spectrometry, and molar conductivity have been employed to elucidate their structures and understand their electrochemical behaviors (A. Khandar, Khatamian Masoumeh, 1999).
Chemical Reactions and Properties
Chemical reactions involving 4-Methoxy-3-nitrophenol, such as nitration and oxidation, have been detailed in studies, highlighting the compound's reactivity towards various reagents and conditions. One investigation described the nitration and oxidation of 4-methoxyphenol by nitrous acid in an aqueous acid solution, proposing a mechanism for the observed product distribution and reaction rates (B. Beake, J. Constantine, R. B. Moodie, 1994).
Physical Properties Analysis
The physical properties of methoxyphenols, including 4-Methoxy-3-nitrophenol, have been the subject of thermochemical and calorimetric studies. These studies provide insights into their vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies, offering a deeper understanding of the compound's behavior in various states and conditions (M. Varfolomeev, D. I. Abaidullina, B. Solomonov, S. P. Verevkin, V. N. Emel’yanenko, 2010).
Chemical Properties Analysis
The chemical properties of 4-Methoxy-3-nitrophenol, such as its reactivity with radicals and its role in various chemical reactions, have been explored. Studies have shown how methoxyphenols react with atmospheric radicals, yielding nitro derivatives as major products, which has implications for understanding atmospheric chemistry and pollution sourced from biomass burning (Haixu Zhang, Bo Yang, Youfeng Wang, J. Shu, Peng Zhang, Pengkun Ma, Zhen Li, 2016).
Scientific Research Applications
1. Reduction of 4-Nitrophenol Using Green-Fabricated Metal Nanoparticles
- Summary of Application: This research focuses on the green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP). The mechanisms for the formation of these nanoparticles and the catalytic reduction of 4-NP are discussed .
- Methods of Application: The reduction process involves the use of green-fabricated metal nanoparticles as catalysts. The parameters that need to be considered in the catalytic efficiency calculations are also discussed .
- Results or Outcomes: The review presents the scientific advances in the green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol in aqueous media .
2. Reduction of 4-Nitrophenol Using Non-Noble Metal Fly Ash-Based Catalysts
- Summary of Application: This research focuses on the development of noble metal-free catalysts for the reduction of 4-Nitrophenol (4-NPh) to aminophenol (4-APh). The catalysts are based on coal fly ash, a major waste stream from coal combustion .
- Methods of Application: A new composite material containing copper ferrite nanoparticles was prepared via a facile, environmentally friendly, and cost-effective method. The structure, morphology, composition, and magnetic properties of the material were studied to assess the efficiency of the preparation .
- Results or Outcomes: The catalyst showed efficiency and stability in the conversion of 4-NPh of up to 95% in 3 min over four consecutive cycles .
3. Indirect Radiofluorination of Biomolecules
- Summary of Application: This research focuses on the use of 4-Nitrophenyl (PNP) activated esters for indirect radiofluorination of biomolecules .
- Methods of Application: The study involves the synthesis of PNP and 2,3,5,6-tetrafluorphenyl (TFP) esters of 4-methoxyphenyliodonium benzoate and 6-trimethylammonium nicotinate as precursors for direct radiofluorination .
- Results or Outcomes: The study demonstrates the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .
4. Treatment of Obesity and Diabetes
- Summary of Application: 4-Methoxy-2-nitrophenol has been suggested to have potential applications in the treatment of obesity, prevention of weight gain, promotion of weight loss, slimming, and the treatment or prevention of the development of diabetes .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that the compound would be administered in a controlled dosage as part of a broader treatment plan .
- Results or Outcomes: The specific results or outcomes are not detailed in the source, but the implication is that the use of 4-Methoxy-2-nitrophenol could lead to positive health outcomes in the areas of weight management and diabetes prevention .
5. Synthesis of Paracetamol
- Summary of Application: 4-Nitrophenol is used as an intermediate in the synthesis of paracetamol (also known as acetaminophen), a common over-the-counter pain reliever and fever reducer .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves a series of chemical reactions to convert 4-Nitrophenol into paracetamol .
- Results or Outcomes: The outcome of this process is the production of paracetamol, a widely used medication for pain relief and fever reduction .
6. Production of Dyes, Fungicides, Insecticides, and Pharmaceuticals
- Summary of Application: 4-Nitrophenol has a wide range of applications, including the production of colors, fungicides, insecticides, and even some pharmaceuticals .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves various chemical reactions using 4-Nitrophenol as a starting material .
- Results or Outcomes: The outcome of these processes is the production of a variety of useful products, including dyes, fungicides, insecticides, and pharmaceuticals .
Safety And Hazards
properties
IUPAC Name |
4-methoxy-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADXAMFLYDYIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566091 | |
Record name | 4-Methoxy-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-nitrophenol | |
CAS RN |
15174-02-4 | |
Record name | 4-Methoxy-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHOXY-3-NITROPHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.